molecular formula C19H16N2O2 B11674798 N'-[(E)-biphenyl-4-ylmethylidene]-2-methylfuran-3-carbohydrazide

N'-[(E)-biphenyl-4-ylmethylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B11674798
M. Wt: 304.3 g/mol
InChI Key: ZXNLASQMBWLSGV-DEDYPNTBSA-N
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Description

N’-[(E)-biphenyl-4-ylmethylidene]-2-methylfuran-3-carbohydrazide is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .

Preparation Methods

The synthesis of N’-[(E)-biphenyl-4-ylmethylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between biphenyl-4-carbohydrazide and 2-methylfuran-3-carboxaldehyde. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N’-[(E)-biphenyl-4-ylmethylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

N’-[(E)-biphenyl-4-ylmethylidene]-2-methylfuran-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-biphenyl-4-ylmethylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets. As a Schiff base hydrazone, it can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes or receptors. This interaction can inhibit or modify the activity of these molecules, leading to various biological effects .

Comparison with Similar Compounds

N’-[(E)-biphenyl-4-ylmethylidene]-2-methylfuran-3-carbohydrazide can be compared with other Schiff base hydrazones, such as:

The uniqueness of N’-[(E)-biphenyl-4-ylmethylidene]-2-methylfuran-3-carbohydrazide lies in its specific structural features, which can influence its reactivity and interaction with other molecules.

Properties

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

2-methyl-N-[(E)-(4-phenylphenyl)methylideneamino]furan-3-carboxamide

InChI

InChI=1S/C19H16N2O2/c1-14-18(11-12-23-14)19(22)21-20-13-15-7-9-17(10-8-15)16-5-3-2-4-6-16/h2-13H,1H3,(H,21,22)/b20-13+

InChI Key

ZXNLASQMBWLSGV-DEDYPNTBSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC=C(C=C2)C3=CC=CC=C3

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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